

# An In-depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate

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## Compound of Interest

Compound Name:	2-Hydroxyethyl 4-methylbenzenesulfonate
Cat. No.:	B1347326

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Hydroxyethyl 4-methylbenzenesulfonate**, also commonly known as ethylene glycol monotosylate, is a versatile bifunctional organic compound. It incorporates a reactive tosylate leaving group and a primary hydroxyl group, making it a valuable intermediate in various organic syntheses. Its application is particularly notable in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules and as a transient protecting group for alcohols. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to drug development and chemical research. The compound is also known as an impurity in drugs such as Dyphylline and Amlodipine.[\[1\]](#)[\[2\]](#)

## Chemical Structure and Identification

The structure of **2-Hydroxyethyl 4-methylbenzenesulfonate** consists of an ethylene glycol moiety where one hydroxyl group is esterified with p-toluenesulfonic acid.

- IUPAC Name: **2-hydroxyethyl 4-methylbenzenesulfonate**[\[3\]](#)
- Synonyms: 2-hydroxyethyl tosylate, Ethylene glycol monotosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate[\[3\]](#)

- CAS Number: 42772-85-0[3]
- Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>4</sub>S[4]
- Molecular Weight: 216.26 g/mol [3]
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC(O)CO[3]
- InChI Key: DZVSAHOOHDQUFMZ-UHFFFAOYSA-N[3]

## Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of **2-Hydroxyethyl 4-methylbenzenesulfonate** is provided below. These properties are crucial for its handling, characterization, and application in synthesis.

### Physicochemical Data

Property	Value	Reference
Appearance	White to off-white solid	
Boiling Point	376.8 °C at 760 mmHg	[4]
Melting Point	135-136 °C	[1]
Density	1.288 g/cm <sup>3</sup>	[4]
LogP	1.77	[4]
Solubility	Soluble in water, ethanol, diethyl ether, and chloroform.	

### Spectral Data

While specific experimental spectra are proprietary to various databases, the following tables outline the expected spectral characteristics based on the compound's structure.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl<sub>3</sub>, 400 MHz)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Ar-CH <sub>3</sub>	~2.4	Singlet	3H
-OH	Variable (broad singlet)	Broad Singlet	1H
-CH <sub>2</sub> -OH	~3.8	Triplet	2H
TsO-CH <sub>2</sub> -	~4.2	Triplet	2H
Ar-H (ortho to -SO <sub>2</sub> )	~7.8	Doublet	2H
Ar-H (ortho to -CH <sub>3</sub> )	~7.3	Doublet	2H

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl<sub>3</sub>, 100 MHz)

Carbon	Chemical Shift ( $\delta$ , ppm)
Ar-CH <sub>3</sub>	~21.5
-CH <sub>2</sub> -OH	~60-62
TsO-CH <sub>2</sub> -	~68-70
C-CH <sub>3</sub> (Aromatic)	~145
C-SO <sub>2</sub> (Aromatic)	~133
Ar-CH (ortho to -SO <sub>2</sub> )	~129.8
Ar-CH (ortho to -CH <sub>3</sub> )	~127.8

FT-IR (Fourier-Transform Infrared) Spectroscopy - Expected Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Alcohol)	3500-3200	Strong, Broad
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
S=O Stretch (Sulfonate)	1360-1340 & 1170-1150	Strong
C-O Stretch (Alcohol)	1085-1050	Strong
S-O-C Stretch (Ester)	1000-960	Strong

### MS (Mass Spectrometry) - Expected Fragmentation

m/z	Fragment Ion
216	[M] <sup>+</sup> (Molecular Ion)
173	[M - C <sub>2</sub> H <sub>4</sub> OH] <sup>+</sup>
155	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> ] <sup>+</sup> (Tosyl group)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

### Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate

This protocol is adapted from established methods for the tosylation of diols.

#### Materials:

- Ethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylene glycol (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

**Purification:** The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexane.



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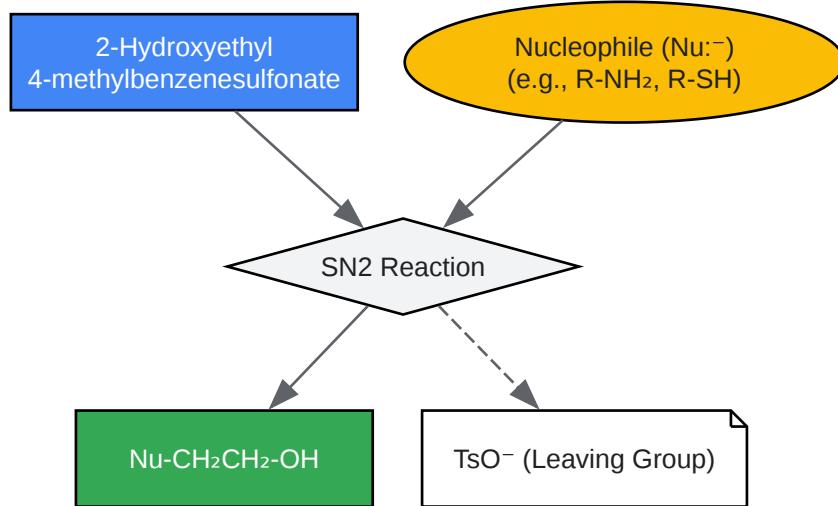
Caption: Synthetic workflow for **2-Hydroxyethyl 4-methylbenzenesulfonate**.

## Applications in Drug Development and Research

The dual functionality of **2-Hydroxyethyl 4-methylbenzenesulfonate** makes it a valuable tool in medicinal chemistry and drug development.

### Intermediate for Nucleophilic Substitution

The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a hydroxyethyl moiety onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical ingredients. A notable example is the use of analogous tosylates in the synthesis of the antihistamine drug Bilastine.



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Caption: General scheme of nucleophilic substitution using the title compound.

## Protecting Group Chemistry

The hydroxyl group can be used to temporarily protect other functional groups in a molecule, or it can be protected itself to allow for reactions at the tosylate site. Subsequently, the protecting group can be removed under specific conditions. While less common than other dedicated protecting groups, its utility in this regard adds to its versatility in multi-step syntheses.

## Safety and Handling

**2-Hydroxyethyl 4-methylbenzenesulfonate** should be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
- Precautionary Statements: Use in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

This technical guide provides a detailed overview of **2-Hydroxyethyl 4-methylbenzenesulfonate**, highlighting its significance as a versatile chemical intermediate for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective and safe use in a laboratory setting.

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## References

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